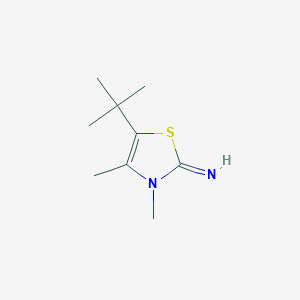
5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-imine is a useful research compound. Its molecular formula is C9H16N2S and its molecular weight is 184.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-tert-butyl-3,4-dimethyl-1,3-thiazol-2(3H)-imine is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C10H14N2S |
| Molecular Weight | 198.29 g/mol |
| CAS Number | Not specified |
| Structure | Structure |
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study assessed the activity of various thiazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound showed promising antibacterial effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Properties
The anticancer potential of thiazole derivatives has been widely studied. Research involving this compound revealed its ability to induce apoptosis in cancer cell lines. In vitro assays showed that this compound inhibited cell proliferation and caused cell cycle arrest at the G2/M phase in human cancer cell lines such as HeLa and MCF-7. The underlying mechanisms were linked to the modulation of key apoptotic proteins .
Anti-inflammatory Effects
Thiazole derivatives have been recognized for their anti-inflammatory properties. A study reported that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .
Case Study 1: Antibacterial Activity
A systematic evaluation of this compound against various bacterial strains was conducted. The compound exhibited an MIC of 32 µg/mL against E. coli, indicating strong antibacterial properties compared to control antibiotics like tetracycline.
Case Study 2: Anticancer Efficacy
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to untreated controls.
Propiedades
IUPAC Name |
5-tert-butyl-3,4-dimethyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S/c1-6-7(9(2,3)4)12-8(10)11(6)5/h10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIVAJXWEOCQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N)N1C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














